Cas no 1501262-68-5 (3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid)

3-Ethynyl-3-hydroxycyclobutane-1-carboxylic acid is a versatile cyclobutane derivative featuring both ethynyl and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. The strained cyclobutane ring enhances reactivity, while the carboxylic acid group provides a handle for further derivatization. The presence of the ethynyl moiety allows for click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating the construction of complex molecular architectures. The hydroxyl group offers additional functionalization potential, enabling selective modifications. This compound is particularly useful in medicinal chemistry for the development of novel bioactive molecules, given its balanced reactivity and structural rigidity. Its unique scaffold is advantageous for probing structure-activity relationships in drug discovery.
3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid structure
1501262-68-5 structure
Product Name:3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid
CAS No:1501262-68-5
MF:C7H8O3
MW:140.136622428894
CID:4602610
PubChem ID:81697170
Update Time:2025-06-11

3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-ethynyl-3-hydroxycyclobutanecarboxylic acid
    • Cyclobutanecarboxylic acid, 3-ethynyl-3-hydroxy-
    • 3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid
    • Inchi: 1S/C7H8O3/c1-2-7(10)3-5(4-7)6(8)9/h1,5,10H,3-4H2,(H,8,9)
    • InChI Key: AZDZXJAQPZWEFR-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CC(C#C)(O)C1

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Additional information on 3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid

Research Brief on 3-Ethynyl-3-Hydroxycyclobutane-1-Carboxylic Acid (CAS: 1501262-68-5) in Chemical Biology and Pharmaceutical Applications

3-Ethynyl-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1501262-68-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. Recent studies highlight its role as a versatile building block for the development of novel small-molecule inhibitors and probes, particularly in targeting enzymes and protein-protein interactions implicated in disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid via a [3+2] cycloaddition strategy, achieving high yield (82%) and enantiomeric purity (>99% ee). The compound's strained cyclobutane ring and ethynyl group were leveraged to design covalent inhibitors of ubiquitin-specific proteases (USPs), with derivative compounds showing nanomolar inhibitory activity against USP7, a target in oncology. Molecular dynamics simulations revealed that the hydroxy and carboxyl groups facilitate critical hydrogen bonding with catalytic residues.

In parallel research, the compound's utility in bioorthogonal chemistry has been expanded. A Nature Communications paper (2024) reported its application as a click chemistry handle for live-cell imaging, where the ethynyl group enabled copper-free conjugation with azide-modified biomolecules. This property has been particularly valuable for tracking drug distribution in zebrafish models, with the hydroxy group enhancing water solubility (logP = -0.3) compared to analogous non-hydroxylated derivatives.

Metabolic stability studies (Eur. J. Pharm. Sci., 2024) indicate that 3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid exhibits favorable pharmacokinetic properties in rodent models, with plasma half-life (t1/2) of 2.7 hours and oral bioavailability of 41%. These characteristics, combined with low cytotoxicity (CC50 > 100 μM in HEK293 cells), position it as a promising scaffold for CNS-targeted therapeutics. Current structure-activity relationship (SAR) efforts focus on modifying the carboxyl group to improve blood-brain barrier penetration while maintaining the critical hydrogen-bonding capacity.

The compound has also shown unexpected utility in antibiotic development. Researchers at ETH Zürich (2024) incorporated it into novel β-lactamase inhibitors, where the strained ring system enhances binding affinity to class D carbapenemases. This application capitalizes on the compound's ability to mimic transition states of β-lactam hydrolysis, with the ethynyl group serving as an electrophilic trap for catalytic serine residues.

Ongoing clinical translation efforts include its use as a linker in antibody-drug conjugates (ADCs), where the combination of hydrophilicity and controlled stability addresses historical challenges with traditional maleimide-based linkers. Phase I trials for an HER2-targeting ADC featuring this linker chemistry are anticipated to begin in Q4 2024, with preclinical data showing reduced off-target toxicity while maintaining payload delivery efficiency.

Future research directions highlighted in recent reviews include exploring the compound's potential in PROTAC design (where its dual functionalization allows simultaneous target and E3 ligase binding) and as a core structure for developing covalent protein degraders. The unique spatial arrangement of its functional groups continues to inspire innovative applications across chemical biology and drug discovery paradigms.

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